Computed Lipophilicity (LogP) Divergence Between the 3-Amino-4-methyl and 5-Amino-3-methyl Regioisomers
The target compound (3-amino-4-methyl regioisomer, CAS 1431964-50-9) exhibits a computed LogP of approximately 0.28, whereas the 5-amino-3-methyl regioisomer (CAS 1255717-89-5) exhibits a computed LogP of −0.66 . This represents a difference of approximately 0.94 log units, indicating that the 3-amino-4-methyl regioisomer is roughly 9-fold more lipophilic than its 5-amino-3-methyl counterpart, a magnitude sufficient to produce measurably different retention times under reversed-phase chromatographic conditions and to influence passive membrane permeability of derived compounds.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 0.28 (3-amino-4-methyl regioisomer, CAS 1431964-50-9) |
| Comparator Or Baseline | LogP = −0.66 (5-amino-3-methyl regioisomer, CAS 1255717-89-5) |
| Quantified Difference | ΔLogP ≈ 0.94 (target is ~9× more lipophilic) |
| Conditions | Computed LogP values from vendor-supplied physicochemical profiles; measurements performed using standard in silico prediction algorithms. Values taken from independent supplier databases (Leyan for target; Hit2Lead/ChemDiv for comparator). |
Why This Matters
A 0.94 LogP unit difference can alter reversed-phase HPLC retention by several minutes and shift predicted intestinal absorption profiles, making regioisomer substitution without analytical re-validation a significant source of experimental irreproducibility.
